molecular formula C9H5BrN2O2 B8218829 7-Bromo-1,5-naphthyridine-2-carboxylic acid

7-Bromo-1,5-naphthyridine-2-carboxylic acid

Cat. No.: B8218829
M. Wt: 253.05 g/mol
InChI Key: XUOGJNSFIPQTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1,5-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 2nd position on the 1,5-naphthyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,5-naphthyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . The reaction conditions often include prolonged refluxing in concentrated hydrobromic acid, which facilitates the formation of the second pyridine ring and subsequent decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,5-naphthyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-1,5-naphthyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1,5-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1,5-naphthyridine-2-carboxylic acid is unique due to the presence of the bromine atom and carboxylic acid group, which confer specific reactivity and biological activity.

Properties

IUPAC Name

7-bromo-1,5-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-5-3-8-6(11-4-5)1-2-7(12-8)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOGJNSFIPQTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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